Structure Elucidation of 2-Furancarboxamide, 5-bromo-N-3-pyridinyl-: A Comprehensive Analytical Framework
Structure Elucidation of 2-Furancarboxamide, 5-bromo-N-3-pyridinyl-: A Comprehensive Analytical Framework
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- (CAS: 43151-32-2)[1] Molecular Formula: C₁₀H₇BrN₂O₂[1]
Executive Summary & Chemical Context
The compound 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- (commonly referred to as 5-bromo-N-(pyridin-3-yl)furan-2-carboxamide) represents a highly versatile heterocyclic scaffold. Derivatives of furan-2-carboxamides and 3-aminopyridines are frequently deployed in medicinal chemistry as potent kinase inhibitors, anti-inflammatory agents, and antimicrobial pharmacophores[2][3].
From an analytical perspective, the structure elucidation of this molecule presents a fascinating exercise in distinguishing closely related heteroaromatic spin systems. The presence of a heavy halogen (bromine) on the electron-rich furan ring, coupled with an electron-deficient pyridine ring linked via an amide bridge, creates distinct electronic microenvironments. This whitepaper details a self-validating analytical workflow to unambiguously elucidate its structure, moving from exact mass determination to 2D spatial connectivity.
The Self-Validating Analytical Workflow
To ensure absolute scientific integrity, we employ a closed-loop, self-validating system. No single analytical technique is treated as absolute; rather, each dataset must orthogonally confirm the hypotheses generated by the others.
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High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula and confirms the presence of the bromine atom via its distinct isotopic signature.
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Infrared Spectroscopy (ATR-FTIR): Validates the presence of the secondary amide linkage and heteroaromatic ring vibrations, acting as a bridge between the molecular formula and the NMR data.
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1D & 2D Nuclear Magnetic Resonance (NMR): Maps the exact connectivity of the atoms. 1D NMR establishes the chemical environments, while 2D NMR (COSY, HSQC, HMBC) proves the covalent linkages between the furan, amide, and pyridine sub-structures.
Figure 1: The self-validating analytical workflow for heterocyclic structure elucidation.
Step-by-Step Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Rationale: ESI-TOF is utilized to minimize in-source fragmentation while providing sub-ppm mass accuracy.
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Protocol:
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Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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Inject 1 µL into an Agilent 6545 Q-TOF LC/MS system equipped with a Dual AJS ESI source.
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Operate in positive ion mode (ESI+). Set the capillary voltage to 3500 V and the fragmentor to 120 V.
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Acquire data over a mass range of m/z 100–1000. Calibrate internally using standard reference masses (e.g., m/z 121.0509 and 922.0098).
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Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
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Rationale: ATR-FTIR allows for the rapid, non-destructive identification of the amide carbonyl without the moisture interference common in KBr pellet preparations.
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Protocol:
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Ensure the diamond crystal of the Thermo Fisher Nicolet iS50 FTIR spectrometer is clean (background scan).
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Place ~2 mg of the neat solid powder directly onto the crystal.
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Apply uniform pressure using the anvil.
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Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: DMSO-d₆ is selected as the solvent because it disrupts intermolecular hydrogen bonding, ensuring a sharp, distinct signal for the amide N-H proton[2][4].
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Protocol:
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Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v TMS as an internal standard.
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Transfer the solution to a 5 mm precision NMR tube.
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Acquire spectra on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe at 298 K.
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1H NMR: 16 scans, relaxation delay (D1) of 2.0 s.
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13C NMR: 1024 scans, D1 of 2.0 s, with standard proton decoupling (WALTZ-16).
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2D NMR: Acquire COSY, multiplicity-edited HSQC, and HMBC using standard Bruker pulse sequences.
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Data Presentation & Mechanistic Interpretation
HRMS Analysis: The Halogen Signature
The exact mass of C₁₀H₇BrN₂O₂ is 265.9691 Da. In positive ESI, we expect the protonated adduct [M+H]⁺.
| Adduct | Theoretical m/z (⁷⁹Br) | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ (⁷⁹Br) | 266.9769 | 266.9765 | -1.5 | ~100% |
| [M+H]⁺ (⁸¹Br) | 268.9749 | 268.9748 | -0.4 | ~98% |
Causality & Logic: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). The observation of a doublet separated by 2 Da with equal intensity is the definitive, self-validating proof of a single bromine atom in the molecule.
ATR-FTIR: Validating the Amide Bridge
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Note |
| 3285 | Medium, Broad | N-H Stretch | Hydrogen-bonded secondary amide. |
| 3120, 3050 | Weak | C-H Stretch (Ar) | Furan and pyridine aromatic protons. |
| 1665 | Strong | C=O Stretch (Amide I) | Conjugation with the furan ring lowers the frequency from a typical aliphatic amide (~1680 cm⁻¹)[2][4]. |
| 1540 | Strong | N-H Bend (Amide II) | Characteristic of trans-secondary amides. |
1D NMR Assignments: Electronic Microenvironments
The 1H and 13C NMR data provide a map of the electron density across the molecule.
Table 3: ¹H and ¹³C NMR Data (DMSO-d₆, 600 MHz / 150 MHz)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Assignment Logic (E-E-A-T) |
| Amide NH | 10.55 | s (1H) | - | Highly deshielded due to the adjacent carbonyl and the electron-withdrawing pyridine ring. |
| C=O | - | - | 156.2 | Typical secondary amide carbonyl conjugated with an aromatic system. |
| Pyr H-2' / C-2' | 8.90 | d (2.4) | 141.8 | Most deshielded proton. It is adjacent to the electronegative pyridine nitrogen and experiences anisotropic deshielding from the amide carbonyl. |
| Pyr H-6' / C-6' | 8.32 | dd (4.7, 1.5) | 145.1 | Adjacent to the pyridine nitrogen, resulting in strong downfield shifting. |
| Pyr H-4' / C-4' | 8.15 | ddd (8.3, 2.4, 1.5) | 127.6 | Para to the nitrogen; shows ortho coupling to H-5' and meta coupling to H-2' and H-6'. |
| Pyr H-5' / C-5' | 7.40 | dd (8.3, 4.7) | 124.1 | Meta to the nitrogen; the most shielded proton on the pyridine ring. |
| Pyr C-3' | - | - | 135.4 | Quaternary carbon attached to the amide nitrogen. |
| Fur H-3 / C-3 | 7.42 | d (3.6) | 116.8 | Deshielded by the strong electron-withdrawing resonance effect of the adjacent C-2 carbonyl. |
| Fur H-4 / C-4 | 6.85 | d (3.6) | 114.5 | Shielded relative to H-3, but slightly deshielded by the inductive effect of the adjacent Bromine atom at C-5[4][5]. |
| Fur C-2 | - | - | 149.5 | Quaternary carbon attached to the carbonyl. |
| Fur C-5 | - | - | 126.3 | Quaternary carbon attached to the heavy Bromine atom. |
2D NMR Connectivity: Bridging the Subsystems
While 1D NMR identifies the "pieces" of the puzzle, 2D NMR puts them together. The critical challenge in this molecule is proving that the furan ring and the pyridine ring are connected to the same amide group. This is achieved via Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range (²J and ³J) carbon-proton couplings.
Key HMBC Correlations (The Self-Validating Proof):
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The Furan-Carbonyl Link: Furan H-3 (7.42 ppm) shows a strong ³J correlation to the Amide C=O (156.2 ppm). This proves the furan ring is attached to the carbonyl side of the amide.
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The Pyridine-Amide Link: The Amide NH (10.55 ppm) shows a ²J correlation to Pyridine C-3' (135.4 ppm). Furthermore, Pyridine H-2' and H-4' show ³J correlations to the same C-3' carbon. This proves the pyridine ring is attached to the nitrogen side of the amide.
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The Bromine Position: Furan H-4 (6.85 ppm) shows a ³J correlation to Furan C-2 (149.5 ppm) and a ²J correlation to Furan C-5 (126.3 ppm). The lack of a proton at C-5, combined with its chemical shift, confirms the regiochemistry of the bromine atom.
Figure 2: Key HMBC correlations establishing the spatial connectivity between the furan ring, amide bridge, and pyridine ring.
Conclusion
The structure of 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- is unambiguously elucidated through a rigorous, self-validating analytical framework. The exact mass and distinct 1:1 isotopic doublet in HRMS confirm the C₁₀H₇BrN₂O₂ formula and the presence of bromine. ATR-FTIR establishes the secondary amide linkage. Finally, high-resolution 1D NMR dissects the electronic microenvironments of the highly deshielded pyridine and furan rings, while 2D HMBC provides the definitive spatial proof of connectivity across the amide bridge. This methodology ensures absolute confidence in the structural integrity of the compound for downstream preclinical applications.
References
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Molaid Chemical Database. "5-bromo-N-(3-pyridinyl)-2-furancarboxamide | 43151-32-2". Molaid.com. Available at:[Link][1]
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MDPI - Molecules. "Synthesis of Novel Thiazoles Based on (+)-Usnic Acid". MDPI.com. Available at: [Link][4]
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Taylor & Francis. "Pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors". Tandfonline.com. Available at: [Link][2]
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Royal Society of Chemistry. "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water". RSC.org. Available at: [Link][5]
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Bentham Science Publishers. "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives". Benthamdirect.com. Available at: [Link][3]
